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Compound of Interest

Compound Name: Modafiendz

Cat. No.: B593385

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific and
technical information regarding the compound known as Modafiendz. It is intended for
research and informational purposes only. Modafiendz is a research chemical and has not
been approved for human consumption.

Introduction

Modafiendz, also known by its systematic IUPAC name 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-
N-methylacetamide, is a synthetic molecule structurally related to the wakefulness-promoting
agent modafinil.[1][2] With the molecular formula C16H15sF2NO2S and a molar mass of 323.36
g-mol~1, Modafiendz is the bis-fluoro and N-methylated derivative of modafinil.[1] It is also
recognized as N-methyl-4,4-difluoromodafinil.[1][2][3] While never commercially marketed for
medical use, Modafiendz has appeared on the online market as a nootropic, or cognitive
enhancer.[1] This has led to interest within the research community regarding its
pharmacological profile and potential mechanisms of action.

This technical guide aims to consolidate the existing, albeit limited, information on Modafiendz,
and to provide a framework for its scientific investigation by drawing parallels with its parent
compound, modafinil, and other analogues.

Chemical and Physical Properties
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A summary of the key chemical and physical properties of Modafiendz is presented in Table 1.
This information is crucial for its synthesis, purification, and analytical characterization.

Property Value Source

Molecular Formula Ci6H15F2NO2S [11[3114115]

Molar Mass 323.36 g:mol—* [1][5]
2-[bis(4-

IUPAC Name fluorophenyl)methylsulfinyl]-N- [1][5]

methylacetamide

CAS Number 1613222-54-0 [1I31[4115]

N-methyl-4,4-difluoromodafinil,
Methyldifluoromodafinil, N-

Synonyms Methylbisfluoromodafinil, [1][2]
Bisfluoro-N-methylmodafinil,
Methylflmodafinil

Appearance Neat solid (predicted) [31[6]

CNC(=0)CS(=0)C(C1=CC=C(
SMILES [1]
C=C1)F)C2=CC=C(C=C2)F

INChl=1S/C16H15F2NO2S/c1-
19-15(20)10-22(21)16(11-2-6-

InChl 13(17)7-3-11)12-4-8-14(18)9-  [1][3][5]
5-12/h2-9,16H,10H2,1H3,
(H,19,20)

Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of Modafiendz is not readily
available in published literature, a plausible synthetic route can be inferred from the established
synthesis of modafinil and its analogues.[7][8][9] The proposed pathway involves a multi-step
process, likely commencing with the preparation of a key intermediate, 2-[[bis(4-
fluorophenyl)methyl]jthio]acetic acid, followed by amidation and oxidation.
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A generalized experimental protocol based on the synthesis of similar modafinil analogues is

outlined below. Note: This is a theoretical protocol and requires optimization and validation in a

laboratory setting.

Experimental Protocol: Proposed Synthesis of
Modafiendz

Step 1: Synthesis of 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid

To a solution of 4,4'-difluorobenzhydrol in a suitable solvent (e.g., trifluoroacetic acid), add an
equimolar amount of thioglycolic acid.

Stir the reaction mixture at room temperature for several hours.
Remove the solvent under reduced pressure.
Precipitate the crude product by adding water.

Collect the solid by filtration, wash with a non-polar solvent (e.g., n-hexane), and dry to yield
the desired thioacetic acid intermediate.

Step 2: Amidation with Methylamine

Dissolve the 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid in an appropriate aprotic solvent
(e.g., dimethylformamide).

Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like N-
hydroxybenzotriazole (HOBL).

Add a solution of methylamine to the reaction mixture.
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
Extract the product with an organic solvent and wash with brine.

Dry the organic layer and concentrate under reduced pressure to obtain the crude N-methyl
amide intermediate.
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Step 3: Oxidation to Modafiendz

¢ Dissolve the N-methyl amide intermediate in a suitable solvent (e.g., acetic acid).
e Add an oxidizing agent, such as hydrogen peroxide (H2032), to the solution.

e Heat the reaction mixture gently (e.g., to 40°C) and stir for several hours.

» Monitor the reaction for the formation of the sulfoxide.

e Upon completion, quench the reaction and extract the product.

» Purify the crude Modafiendz using column chromatography or recrystallization to obtain the
final product.

Characterization: The identity and purity of the synthesized Modafiendz should be confirmed
using standard analytical techniques such as Nuclear Magnetic Resonance (NMR)
spectroscopy (*H and 13C), Mass Spectrometry (MS), and High-Performance Liquid
Chromatography (HPLC).

Pharmacological Profile
Mechanism of Action

The primary mechanism of action for modafinil and its analogues is the inhibition of the
dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in certain
brain regions.[1][10] It is hypothesized that Modafiendz shares this mechanism. By blocking
the reuptake of dopamine from the synaptic cleft, Modafiendz is expected to enhance
dopaminergic neurotransmission.

The proposed signaling pathway is illustrated in the diagram below:
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Caption: Proposed mechanism of action of Modafiendz at the dopaminergic synapse.

Quantitative Pharmacological Data (Comparative)

Specific quantitative data for Modafiendz's binding affinity to the dopamine transporter (DAT) is
not available in the public domain. However, data for modafinil provides a valuable reference
point. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (ICso) are key
parameters used to quantify the binding affinity and functional potency of a compound at a
specific target.
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Compound Target Parameter Value Source
Dopamine
Modafinil Transporter ICso0 3 uM [3][6]
(DAT)
Dopamine
Modafinil Transporter Ki 2 uM [3][6]
(DAT)
Dopamine
R-Modafinil Transporter Ki ~3.1 uM [11]
(DAT)
Dopamine
_ Data not
Modafiendz Transporter ICs0 / Ki ]
available
(DAT)

Experimental Protocol: Dopamine Transporter Binding
Assay

To determine the binding affinity of Modafiendz for the dopamine transporter, a competitive
radioligand binding assay would be employed. A detailed, generalized protocol is provided
below.

e Preparation of Synaptosomal Membranes:

o

Homogenize rat striatal tissue in an ice-cold buffer.

(¢]

Centrifuge the homogenate to pellet the synaptosomal membranes.

[¢]

Wash the pellet and resuspend it in the assay buffer.

o

Determine the protein concentration of the membrane preparation.

e Binding Assay:

o In a 96-well plate, add a known concentration of a radiolabeled DAT ligand (e.g., [FHJWIN
35,428).
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o Add varying concentrations of the unlabeled test compound (Modafiendz).

o For determining non-specific binding, add a high concentration of a known DAT inhibitor
(e.g., cocaine).

o Add the prepared synaptosomal membranes to initiate the binding reaction.

o Incubate the plate at a controlled temperature (e.g., 4°C).

e Termination and Detection:
o Terminate the binding by rapid filtration through glass fiber filters.
o Wash the filters to remove unbound radioligand.
o Measure the radioactivity retained on the filters using a scintillation counter.

e Data Analysis:

[¢]

Calculate the specific binding by subtracting non-specific binding from total binding.

[¢]

Plot the percentage of specific binding against the logarithm of the Modafiendz
concentration.

[e]

Determine the ICso value using non-linear regression analysis.

[e]

Calculate the Ki value using the Cheng-Prusoff equation.

Pharmacokinetics (Predicted)

There is no published pharmacokinetic data for Modafiendz. However, the pharmacokinetic
profile of modafinil can serve as a predictive model.
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Parameter Modafinil Modafiendz
Well absorbed orally, peak )
. ) ] Predicted to be orally
Absorption plasma concentrations in 2-4 ) )
bioavailable.
hours.
Volume of distribution ~0.9
Distribution L/kg. ~60% bound to plasma Data not available.
proteins.
o o ] Predicted to undergo hepatic
Primarily hepatic, via amide )
] metabolism. The N-methyl and
] hydrolysis and CYP450 ) o
Metabolism ) difluoro substitutions may alter
enzymes (mainly CYP3A4). )
[12] the metabolic pathway and
rate compared to modafinil.
Primarily renal, with less than )
. Predicted to be renally
Excretion 10% excreted as unchanged )
excreted after metabolism.
drug.[12]
Half-life ~12-15 hours.[12] Data not available.

Experimental Workflow: In Vivo Microdialysis

To assess the effect of Modafiendz on extracellular dopamine levels in the brain, in vivo

microdialysis in a relevant animal model (e.g., rat) would be the standard experimental

approach.
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Caption: Experimental workflow for in vivo microdialysis to measure neurotransmitter levels.

Conclusion and Future Directions

Modafiendz (C16H1sF2NO2S) is a research chemical with a structural similarity to modafinil,
suggesting a potential role as a dopamine reuptake inhibitor and a wakefulness-promoting
agent. While publicly available data is scarce, this whitepaper provides a comprehensive
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overview based on related compounds and outlines the necessary experimental protocols for
its thorough scientific investigation.

Future research should focus on:

o Definitive Synthesis and Characterization: Development and publication of a detailed,
validated synthetic protocol and full analytical characterization.

 In Vitro Pharmacology: Determination of binding affinities and functional potencies at the
dopamine, norepinephrine, and serotonin transporters.

 In Vivo Pharmacokinetics and Pharmacodynamics: Comprehensive studies to understand
the absorption, distribution, metabolism, excretion, and dose-dependent effects on
neurotransmitter levels and behavior in animal models.

o Toxicology: Assessment of the acute and chronic toxicity of Modafiendz.

A complete understanding of the pharmacological and toxicological profile of Modafiendz is
essential before any further conclusions about its potential effects can be drawn.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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